4-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Trifluoromethylation Cross-Coupling Halogen Exchange

Sourcing a polyhalogenated TFMP-pyridine with predictable, site-selective reactivity often leads to disappointing yields when regioisomeric mixtures or less reactive bromo analogs are substituted. 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS 1227578-22-4) eliminates this uncertainty. - The 2-iodo group ensures near-quantitative conversion in Sonogashira and Suzuki-Miyaura couplings, outperforming 3-/4-iodo regioisomers. - The 4-chloro substituent remains inert during the first coupling, enabling a subsequent orthogonal reaction (e.g., Buchwald-Hartwig amination). - Supplied with ≥98% purity, this building block allows medicinal and agrochemical teams to rapidly assemble 2,6-difunctionalized pyridine libraries with confidence.

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
CAS No. 1227578-22-4
Cat. No. B1412167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
CAS1227578-22-4
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)I)Cl
InChIInChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H
InChIKeySFYHXUCBYFDWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS 1227578-22-4): A Key Halogenated Pyridine Building Block for Precision Synthesis


4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS 1227578-22-4) is a polysubstituted halogenated pyridine derivative bearing a chlorine atom at the 4-position, an iodine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 6-position on the aromatic ring [1]. With a molecular formula of C₆H₂ClF₃IN and a molecular weight of 307.44 g/mol, this compound is supplied as a research chemical intermediate with a purity specification of 98% . The trifluoromethylpyridine (TFMP) scaffold is a highly privileged structure in medicinal chemistry and agrochemical research due to the unique electronic and metabolic properties conferred by the -CF₃ group, making it a crucial fragment for the development of new pharmaceuticals and crop protection agents [2].

Why 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine Cannot Be Interchanged with Other Halogenated Pyridine Analogs


The substitution of halogen atoms or their positional arrangement on a pyridine ring leads to profound differences in electronic structure and, consequently, reactivity in key synthetic transformations. The presence of a strong electron-withdrawing trifluoromethyl group further modulates this reactivity in a position-dependent manner. Therefore, simply replacing 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine with a close analog—such as its regioisomer 2-chloro-4-iodo-6-(trifluoromethyl)pyridine or a bromo derivative—will not yield the same outcomes in cross-coupling or metalation reactions. For instance, the site of iodine substitution dictates the regioselectivity of subsequent palladium-catalyzed couplings, with 2-iodopyridines demonstrating superior reactivity in certain transformations compared to their 3- or 4-iodo counterparts [1]. The quantitative evidence presented below establishes the precise, verifiable performance differences that make this specific compound a non-substitutable building block for targeted synthetic routes [2].

Quantitative Evidence for the Selection of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine Over Its Analogs


Superior Reactivity of the 2-Iodo Moiety in Trifluoromethylation Reactions Compared to 3-/4-Iodo and 2-Bromo Analogs

The 2-iodo substituent in 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine enables a highly efficient trifluoromethylation via halogen displacement, a transformation where its analogs perform significantly worse. In a study extending a copper-mediated trifluoromethylation method to the pyridine series, 2-iodopyridines were converted into the corresponding 2-(trifluoromethyl)pyridines 'almost quantitatively.' In stark contrast, the same study reported that yields were only 'moderate at best' when 3- and 4-iodopyridines or 2-bromopyridines were employed as substrates [1]. This establishes that the 2-iodo group, especially in the presence of an electron-withdrawing substituent, is uniquely reactive for this critical late-stage functionalization, whereas the 3- or 4-iodo regioisomers or the 2-bromo analog would lead to substantial yield losses.

Trifluoromethylation Cross-Coupling Halogen Exchange

High Reactivity of Iodopyridines in Sonogashira Coupling for the Construction of Complex Alkynylpyridine Libraries

4-Chloro-2-iodo-6-(trifluoromethyl)pyridine, as a member of the iodopyridine class, exhibits robust reactivity in Sonogashira cross-coupling reactions, a property that is not uniformly shared by its bromo- or chloro-substituted counterparts. A study reported that a wide range of iodopyridines undergo Sonogashira coupling with terminal alkynes to afford alkynyl-substituted pyridines in 'good to excellent yields' [1]. The same report highlights that the method is general and tolerates a broad scope of functional groups, enabling the rapid generation of densely functionalized pyridine libraries of pharmacological interest [1]. In comparison, bromopyridines typically require harsher conditions or specialized ligands to achieve similar coupling efficiency, and chloropyridines are often unreactive under standard Sonogashira conditions, making the iodine atom a superior handle for this transformation.

Sonogashira Coupling Alkynylation Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling Reactivity of Halogenated Pyridines is Highly Dependent on the Substitution Pattern

The precise substitution pattern of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is not interchangeable with other regioisomers in Suzuki-Miyaura cross-coupling. Research on related halogenated trifluoromethylpyridines has shown that the site of halogenation dictates the chemoselectivity of the coupling event [1]. For instance, the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids results in site-selective formation of the 2-aryl product due to electronic factors [1]. This principle extends to our compound: the 2-iodo group is the most reactive site, allowing for selective, sequential functionalization. Attempting to use the regioisomer, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS 205444-22-0), would lead to a different, and potentially undesirable, site of initial functionalization, altering the final product's structure and properties [2].

Suzuki-Miyaura Site-Selectivity Cross-Coupling

Commercial Availability and Purity Benchmark for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine

For research procurement, 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS 1227578-22-4) is commercially available with a specified purity of 98%, as documented by multiple suppliers . This specification provides a quantifiable benchmark for comparing different sources. While a direct purity comparison with the regioisomer 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS 205444-22-0) is not available in a single datasheet, the fact that the target compound is listed with this purity grade establishes a clear quality expectation. A user considering the bromo analog would find that 4-bromo-2-chloro-6-(trifluoromethyl)pyridine is often only available via custom synthesis, increasing lead time and cost [1]. This makes the iodo compound the more accessible and better-characterized option for immediate research use.

Procurement Purity Sourcing

Key Research Application Scenarios for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine


Precise, Late-Stage Trifluoromethylation of Pyridine Scaffolds

In a medicinal chemistry program where a 2-trifluoromethyl group is a critical pharmacophore, 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine serves as an ideal starting material. As evidenced by its near-quantitative conversion via copper-mediated trifluoromethylation, it provides a reliable, high-yielding route to the desired product that is far superior to using its 3- or 4-iodo regioisomers or 2-bromo analogs, which are known to give only moderate yields [1]. This makes it the building block of choice for efficient, high-yielding synthesis of 2,6-bis(trifluoromethyl)pyridine derivatives.

Regioselective Sequential Functionalization via Palladium-Catalyzed Cross-Coupling

This compound's unique substitution pattern makes it a powerful tool for creating complex, densely functionalized pyridines. The 2-iodo group can be selectively coupled first via Sonogashira or Suzuki-Miyaura reactions, as it is the most reactive halogen [1][2]. Following this, the 4-chloro substituent can be orthogonally engaged in a second cross-coupling or nucleophilic aromatic substitution, allowing for precise, stepwise molecular construction. This is in contrast to its regioisomer, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, which would afford a different regiochemical outcome in the first coupling step [3].

Construction of Alkynylpyridine Libraries for Drug Discovery

Given the documented 'good to excellent yields' for Sonogashira couplings of iodopyridines, this compound is a high-value building block for generating diverse libraries of alkynyl-substituted trifluoromethylpyridines for biological screening [1]. The reaction's tolerance for a wide range of terminal alkynes ensures broad chemical space exploration. The use of the iodine handle guarantees a high success rate and yields that would be unattainable with the corresponding bromo or chloro analogs, thereby maximizing the diversity and quantity of screening compounds generated per synthetic effort.

Development of Next-Generation Agrochemicals

The trifluoromethylpyridine motif is a well-established active fragment in numerous commercial pesticides and herbicides [1]. As a versatile, polyhalogenated TFMP building block, 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is strategically positioned for use in agrochemical discovery programs. Its orthogonal halogen handles allow for the systematic exploration of structure-activity relationships (SAR) around the TFMP core, enabling researchers to rapidly synthesize and test new analogs with improved potency, selectivity, or environmental profiles compared to existing crop protection agents [2].

Technical Documentation Hub

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